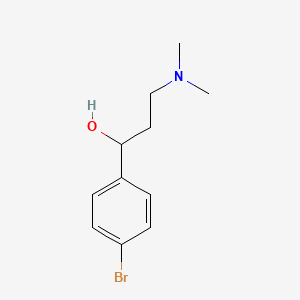

1-(4-bromophenyl)-3-(dimethylamino)propan-1-ol

Beschreibung

Historical Development and Research Evolution

The exploration of brominated aromatic compounds dates to the early 20th century, with advancements in electrophilic substitution reactions enabling precise functionalization of benzene rings. The introduction of bromine atoms at para positions, as seen in 1-(4-bromophenyl)-3-(dimethylamino)propan-1-ol, became a cornerstone for synthesizing intermediates in pharmaceuticals and materials science. Early work on similar structures, such as 1-(4-bromophenyl)-3-(dimethylamino)propan-1-one (CAS 73387-60-7), highlighted the role of bromine in enhancing molecular stability and directing subsequent reactions .

The dimethylamino-alcohol moiety in this compound traces its roots to mid-20th-century studies on β-amino alcohols, which were recognized for their utility as chiral auxiliaries and ligands in asymmetric catalysis. For instance, the synthesis of related compounds like mexedrone and 4-MDMC demonstrated the versatility of dimethylamino groups in modulating physicochemical properties and biological activity . These historical precedents laid the groundwork for investigating the target compound’s reactivity and applications.

Scientific Significance in Organic Chemistry

1-(4-Bromophenyl)-3-(dimethylamino)propan-1-ol occupies a unique niche due to its hybrid structure, which merges aromatic bromination with a polar, functionalized side chain. Key areas of significance include:

- Synthetic Versatility : The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the aromatic ring. Concurrently, the dimethylamino and hydroxyl groups facilitate hydrogen bonding and coordination, making the compound a potential precursor for metal-organic frameworks .

- Chirality and Stereoelectronic Effects : The presence of a stereogenic center at the propanol carbon introduces opportunities for enantioselective synthesis. Analogous compounds, such as cetraxate, have demonstrated the pharmacological relevance of such chiral centers .

Recent studies on crystalline organophosphates, such as (4-bromobenzyl)triphenylphosphonium bromide, underscore the importance of bromophenyl motifs in materials science, particularly in photoluminescent and scintillation applications . These findings suggest parallel opportunities for the target compound in advanced material design.

Current Research Landscape

Contemporary investigations into bromophenyl derivatives emphasize three key themes:

- Green Synthesis : Advances in solvent-free reactions and catalytic methods aim to optimize the synthesis of intermediates like 1-(4-bromophenyl)-3-(dimethylamino)propan-1-one, reducing reliance on hazardous reagents .

- Computational Modeling : Density functional theory (DFT) studies predict the compound’s conformational preferences and reactive sites, guiding experimental design. For example, the electron-withdrawing bromine atom likely polarizes the aromatic ring, influencing nucleophilic attack patterns .

- Hybrid Material Development : Researchers are exploring bromophenyl-amino alcohols as building blocks for supramolecular assemblies. The ethanol-solvated crystal structure of (4-bromobenzyl)triphenylphosphonium bromide illustrates how non-covalent interactions (e.g., hydrogen bonding) can stabilize complex architectures.

Key Research Questions and Objectives

Unresolved challenges and future directions include:

- Synthetic Optimization : Can novel catalysts (e.g., organocatalysts or transition-metal complexes) improve the yield and enantiopurity of 1-(4-bromophenyl)-3-(dimethylamino)propan-1-ol? Preliminary work on β-TH-naphyrone synthesis suggests that palladium-mediated couplings could be adapted .

- Structure-Activity Relationships : How do substituents on the aromatic ring and amino-alcohol chain influence the compound’s physicochemical properties? Comparative studies with analogs like iso-4-BMC may reveal design principles for tailored applications.

- Functional Material Integration : What role can this compound play in energy storage or optoelectronic devices? The crystalline behavior of related phosphonium salts hints at potential in organic semiconductors.

Table 1 : Comparative Analysis of Bromophenyl Derivatives

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-3-(dimethylamino)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-6,11,14H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETRBUSOGWVKNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-3-(dimethylamino)propan-1-ol typically involves the following steps:

Bromination of Phenyl Ring: The initial step involves the bromination of a phenyl ring to introduce the bromine atom at the para position.

Formation of Propanol Chain: The next step involves the formation of the propanol chain.

Industrial Production Methods

Industrial production of 1-(4-bromophenyl)-3-(dimethylamino)propan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-bromophenyl)-3-(dimethylamino)propan-1-ol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxide (OH⁻) or amine (NH₂⁻) groups.

Oxidation Reactions: The propanol chain can undergo oxidation to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH₃) under basic conditions.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Major Products Formed

Substitution Reactions: Products include phenols or anilines, depending on the nucleophile used.

Oxidation Reactions: Products include ketones or aldehydes.

Reduction Reactions: Products include alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is often utilized as a building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activities. For instance, it has been involved in the synthesis of antifungal agents through Mannich reactions, where it acts as a precursor for creating more complex molecules with improved efficacy against fungal pathogens .

Synthesis of Antifungal Agents

A notable application is in the development of antifungal agents. Research has demonstrated that derivatives of 1-(4-bromophenyl)-3-(dimethylamino)propan-1-ol exhibit significant antifungal properties against strains such as Candida albicans and Cryptococcus neoformans. For example, a derivative synthesized from this compound showed a minimum inhibitory concentration (MIC) of 7.8 µg/mL, indicating strong fungicidal activity .

Antifungal Activity

The antifungal properties of 1-(4-bromophenyl)-3-(dimethylamino)propan-1-ol are particularly significant in the context of treating fungal infections. Case studies highlight its effectiveness against various fungal strains, which is crucial given the rising incidence of antifungal resistance.

Case Studies on Antifungal Efficacy

- Study on Candida Strains : A series of experiments evaluated the compound's efficacy against multiple Candida strains, revealing broad-spectrum antifungal activity. The compound's derivatives were tested in vitro, showcasing their potential as therapeutic agents in treating systemic fungal infections .

- Mechanism of Action : The mechanism by which these compounds exert their antifungal effects often involves disruption of fungal cell membranes or interference with key metabolic pathways, which is critical for their survival and proliferation .

Potential Therapeutic Uses

Beyond antifungal applications, there is ongoing research into other therapeutic uses for 1-(4-bromophenyl)-3-(dimethylamino)propan-1-ol. Its structural features suggest potential roles in treating various conditions, including:

- Antidepressant Activity : Some analogs have shown selective serotonin reuptake inhibitor (SERT) activity, indicating potential use in treating depression and anxiety disorders. Modifications to the bromophenyl group can influence binding affinities at serotonin receptors, making this compound a candidate for further pharmacological exploration .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis | Used in Mannich reactions to create antifungals |

| Antifungal Activity | Effective against Candida and Cryptococcus strains | MIC values as low as 7.8 µg/mL |

| Therapeutic Uses | Potential antidepressant properties | Selective serotonin reuptake inhibition observed |

Wirkmechanismus

The mechanism of action of 1-(4-bromophenyl)-3-(dimethylamino)propan-1-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, including signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural Comparison of Selected Analogs

| Compound | Substituents | Molecular Formula | Core Structure |

|---|---|---|---|

| 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-ol | 4-Br, 3-N(CH₃)₂ | C₁₁H₁₆BrNO | Propanol |

| 1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol | 2-Cl, 3-N(CH₃)₂ | C₁₇H₁₉ClNO | Propanol |

| 1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | 4-Br, 4'-N(CH₃)₂ | C₁₇H₁₆BrNO | Chalcone |

Biologische Aktivität

1-(4-bromophenyl)-3-(dimethylamino)propan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C10H14BrN, this compound includes a bromophenyl group and a dimethylamino group, which contribute to its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of 1-(4-bromophenyl)-3-(dimethylamino)propan-1-ol can be represented as follows:

Physical Properties

- Molecular Weight : 229.13 g/mol

- Melting Point : Approximately 58-60 °C

- Solubility : Soluble in organic solvents like ethanol and methanol.

The presence of the bromine atom enhances the compound's reactivity, making it suitable for various synthetic applications and biological interactions.

Antifungal Activity

Research indicates that compounds similar to 1-(4-bromophenyl)-3-(dimethylamino)propan-1-ol exhibit antifungal properties. Specifically, derivatives with a bromophenyl group have shown activity against fungi such as Candida albicans and Cryptococcus neoformans. For instance, one study reported a minimum inhibitory concentration (MIC) of 7.8 µg/mL against C. neoformans, indicating strong antifungal activity .

Interaction with Neurotransmitter Receptors

Preliminary studies suggest that 1-(4-bromophenyl)-3-(dimethylamino)propan-1-ol may interact with neurotransmitter receptors, potentially exhibiting psychoactive effects similar to other dimethylamino-containing compounds. This interaction could be attributed to its structural similarity to known psychoactive agents.

Structure-Activity Relationship (SAR)

The biological activity of 1-(4-bromophenyl)-3-(dimethylamino)propan-1-ol can be influenced by its structural features. A comparative analysis with related compounds highlights how variations in halogen substitution (bromine vs. chlorine or fluorine) affect both chemical reactivity and biological properties. For example:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 3-Amino-3-(4-bromophenyl)propan-1-ol | Amino group instead of dimethylamine | Potentially different biological activity |

| 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-ol | Chlorine substitution | Different reactivity and properties |

| 1-(4-Fluorophenyl)-3-(dimethylamino)propan-1-ol | Fluorine substitution | Enhanced metabolic stability |

These modifications can lead to differences in pharmacological profiles, making them suitable for various therapeutic applications.

Antifungal Efficacy

In a study evaluating the antifungal properties of structurally related compounds, 1-(4-bromophenyl)-3-(dimethylamino)propan-1-ol was part of a series tested against multiple fungal strains. The results indicated that this compound exhibited moderate to high antifungal activity, particularly against dermatophytes and yeasts, with MIC values ranging from 7.8 to 15.6 µg/mL .

Psychoactive Effects

Another investigation focused on the psychoactive potential of compounds with similar structures. It was found that the binding affinity of these compounds to neurotransmitter receptors could explain their psychoactive effects. This suggests that 1-(4-bromophenyl)-3-(dimethylamino)propan-1-ol may also possess similar properties, warranting further exploration into its neuropharmacological effects .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(4-bromophenyl)-3-(dimethylamino)propan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Condensation of 4-bromophenylacetone with dimethylamine under Mannich reaction conditions to form 3-(dimethylamino)-1-(4-bromophenyl)propan-1-one.

- Step 2 : Enantioselective reduction of the ketone intermediate using catalysts like (R)-2-Methyl-CBS-oxazaborolidine with borane, achieving >90% enantiomeric excess (ee) .

- Critical Factors : Solvent choice (toluene or THF), temperature (-20°C to 0°C), and catalyst loading (5–10 mol%) significantly impact yield and stereochemical purity. Sodium borohydride in ethanol is less selective, yielding racemic mixtures .

Q. Which spectroscopic techniques are most effective for characterizing 1-(4-bromophenyl)-3-(dimethylamino)propan-1-ol?

- Methodological Answer :

- NMR : H and C NMR confirm the presence of the bromophenyl group (δ 7.3–7.5 ppm for aromatic protons) and dimethylamino moiety (δ 2.2–2.4 ppm for N(CH)) .

- IR : Stretching vibrations at ~3300 cm (O–H), 1600 cm (C–Br), and 2800 cm (N–CH) .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and amino groups) .

Q. How can purification challenges due to polar functional groups be addressed?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 3:1 to 1:2) to separate polar byproducts .

- Recrystallization : Ethanol/water mixtures (7:3) optimize crystal formation, enhancing purity to >98% .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for high optical purity?

- Methodological Answer :

- Chiral Catalysts : (R)-CBS-oxazaborolidine reduces the ketone intermediate with 95% ee in toluene at -30°C .

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers in racemic mixtures .

Q. What computational methods predict the compound’s biological interactions?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with serotonin transporters (SERT), highlighting hydrogen bonds between the hydroxyl group and Asp98 .

- DFT Calculations : B3LYP/6-31G* basis set optimizes geometry and calculates electrostatic potential surfaces, revealing nucleophilic sites at the dimethylamino group .

Q. How do structural modifications impact pharmacological activity?

- Methodological Answer :

- SAR Studies : Replacing the bromophenyl group with fluorophenyl (log P reduced by 0.5) decreases blood-brain barrier penetration but enhances aqueous solubility .

- Dimethylamino Replacement : Substituting with pyrrolidine increases affinity for dopamine receptors (K = 12 nM vs. 45 nM for parent compound) .

Q. What strategies resolve contradictions in reported bioactivity data?

- Methodological Answer :

- Batch Analysis : Compare enantiomeric purity (HPLC with Chiralpak AD-H column) across studies; >5% impurity in racemic batches may explain variability in IC values .

- Assay Standardization : Use uniform cell lines (e.g., HEK293 expressing hSERT) and buffer conditions (pH 7.4, 37°C) to minimize experimental discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.